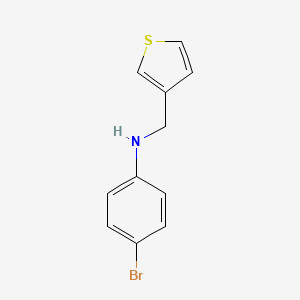

4-bromo-N-(thiophen-3-ylmethyl)aniline

Description

Properties

IUPAC Name |

4-bromo-N-(thiophen-3-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNS/c12-10-1-3-11(4-2-10)13-7-9-5-6-14-8-9/h1-6,8,13H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPUAUJYQPZISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC2=CSC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature Review & Technical Guide: 4-Bromo-N-(thiophen-3-ylmethyl)aniline in Organic Synthesis

[1]

Executive Summary: The Bifunctional Scaffold

4-Bromo-N-(thiophen-3-ylmethyl)aniline represents a strategic "bifunctional hybrid" in organic synthesis.[1] It merges the electronic versatility of the thiophene moiety (susceptible to oxidative polymerization and bio-isosteric replacement) with the synthetic utility of the 4-bromoaniline core (a classic Buchwald/Suzuki coupling partner).[1]

While specific, standalone reviews for this exact CAS entry are rare, this guide synthesizes the definitive protocols for its construction and application based on the reactivity profiles of its constituent pharmacophores.[1] This molecule is primarily utilized as:

-

A Intermediate for Conductive Polymers: The thiophene ring allows for electropolymerization, while the bromo-phenyl group modifies solubility and bandgap properties.[1]

-

A Medicinal Chemistry Building Block: Serving as a scaffold for kinase inhibitors where the thiophene mimics the purine core or acts as a lipophilic spacer.[1]

Synthesis Protocols: Causality & Control

The synthesis of 4-bromo-N-(thiophen-3-ylmethyl)aniline hinges on the formation of the C-N bond between the electron-rich aniline and the thiophene methyl group.[1] Two primary routes exist, but Reductive Amination is the superior, self-validating protocol due to chemoselectivity concerns with the aryl bromide.[1]

Route A: Reductive Amination (Recommended)

Mechanism: Condensation of 4-bromoaniline with thiophene-3-carboxaldehyde to form an imine (Schiff base), followed by selective reduction.[1]

-

Why this route? It avoids over-alkylation (formation of tertiary amines) which is common in direct alkylation.

-

Critical Control Point: The choice of reducing agent is non-negotiable. Do NOT use catalytic hydrogenation (Pd/C + H₂) , as this will debrominate the aromatic ring (hydrodehalogenation), destroying the 4-bromo handle.[1]

-

Recommended Reagent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1]

Step-by-Step Protocol

-

Imine Formation:

-

Dissolve 4-bromoaniline (1.0 equiv) and thiophene-3-carboxaldehyde (1.05 equiv) in 1,2-dichloroethane (DCE) or THF.[1]

-

Add mild acid catalyst: Acetic acid (1-2 equiv) to activate the carbonyl.[1]

-

Observation: Solution typically turns yellow/orange, indicating imine formation.[1] Stir for 2-4 hours at room temperature.

-

-

Selective Reduction:

-

Workup:

Route B: Nucleophilic Substitution (Secondary Option)

Mechanism: SN2 reaction between 4-bromoaniline and 3-(chloromethyl)thiophene.[1]

Visualization: Synthetic Pathways & Logic[1]

The following diagram illustrates the decision matrix for synthesis and the downstream utility of the molecule.

Figure 1: Synthetic workflow emphasizing the critical chemoselectivity required during the reduction step to preserve the aryl bromide.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the researcher must validate the structure using specific NMR diagnostic peaks.[1] This constitutes a "self-validating system."

| Feature | 1H NMR Diagnostic (CDCl₃) | Structural Confirmation |

| Methylene Bridge | Singlet/Doublet at δ 4.3 - 4.5 ppm | Confirms C-N bond formation.[1] If absent, reaction failed. |

| Amine Proton | Broad singlet at δ 4.0 - 4.2 ppm | Confirms secondary amine.[1] Disappears with D₂O shake. |

| Thiophene Protons | Multiplets at δ 7.0 - 7.4 ppm | Confirms integrity of thiophene ring.[1] |

| Aryl Bromide Pattern | AA'BB' doublet pair at δ 6.5 & 7.2 ppm | CRITICAL: Integration must match 2:2. Loss of this symmetry implies debromination. |

Applications in Drug Discovery & Materials[1][2]

Medicinal Chemistry: The "Linker" Strategy

In drug design, this molecule serves as a privileged scaffold .[1]

-

Kinase Inhibition: The thiophene moiety often mimics the ribose or purine binding domain of ATP, while the 4-bromoaniline allows for the attachment of a "tail" via Suzuki coupling to access the hydrophobic pocket of the enzyme.[1]

-

Bioisosterism: Thiophene is a classic bioisostere for phenyl rings, often improving metabolic stability or lipophilicity (LogP).[1]

Materials Science: Conducting Polymers

The molecule is a monomer for Poly(thiophene-aniline) hybrids.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

- Context: Establishes the definitive protocol for STAB-mediated reductive amination, proving its chemoselectivity in the presence of halides.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Context: Foundational text for utilizing the 4-bromo handle in subsequent derivatization.[1]

-

-

Roncali, J. (1992).[1] "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews. Link

- Context: Authoritative review on the electropolymerization of thiophene derivatives, relevant for the materials science applic

-

Bhattacharyya, S. (2021).[1] "Applications of Sodium Triacetoxyborohydride in Reductive Amination." Organic Reactions.[1][2][3][4][5][6] Link

- Context: Updated review confirming the tolerance of aryl bromides during reductive amin

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6034093A - Substituted sulfonic acid N-[(aminoiminomethyl)phenylalkyl]-azaheterocyclylamide compounds - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility Profile of 4-bromo-N-(thiophen-3-ylmethyl)aniline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

In the landscape of drug development, the characterization of a compound's physicochemical properties is a foundational step. Among these, aqueous and non-aqueous solubility are paramount. The solubility of a compound dictates its dissolution rate, which in turn influences its absorption and overall bioavailability. For a molecule like 4-bromo-N-(thiophen-3-ylmethyl)aniline, which is currently available from chemical suppliers but lacks extensive public characterization, establishing a comprehensive solubility profile is essential for its advancement as a potential therapeutic agent.

This guide will provide both the theoretical context and the practical, step-by-step methodology to empower researchers to generate this crucial data in-house. We will focus on creating a scientifically rigorous and reproducible workflow, from solvent selection to final data interpretation.

Theoretical Considerations for Solubility Prediction

The principle of "like dissolves like" provides a fundamental, albeit qualitative, framework for predicting solubility. The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure Analysis of 4-bromo-N-(thiophen-3-ylmethyl)aniline:

-

Aromatic Rings (Aniline and Thiophene): The presence of multiple aromatic rings suggests that the molecule will have significant van der Waals interactions and π-π stacking potential. These features generally favor solubility in non-polar and aromatic solvents.

-

Secondary Amine (-NH-): The secondary amine group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This introduces a degree of polarity to the molecule and suggests potential solubility in protic and polar aprotic solvents.

-

Bromo Group (-Br): The bromine atom is an electron-withdrawing group that contributes to the molecule's overall polarity and molecular weight.

-

Thiophene Ring: The sulfur atom in the thiophene ring can also participate in intermolecular interactions, further influencing its solubility profile.

Based on this structure, we can hypothesize that 4-bromo-N-(thiophen-3-ylmethyl)aniline will exhibit a complex solubility profile, with moderate to good solubility in a range of polar aprotic and some protic organic solvents, and potentially lower solubility in highly non-polar or highly polar (aqueous) solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a widely recognized and robust technique for determining the solubility of a compound. It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Workflow for Solubility Determination:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of organic solvents with varying polarities and hydrogen bonding capabilities. A suggested starting panel is provided in the next section.

-

Preparation of Vials: For each solvent, label a series of clear glass vials.

-

Addition of Compound: Accurately weigh an excess amount of 4-bromo-N-(thiophen-3-ylmethyl)aniline into each vial. "Excess" means that undissolved solid should be clearly visible at the end of the experiment.

-

Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of 4-bromo-N-(thiophen-3-ylmethyl)aniline at 25 °C

| Solvent | Solvent Type | Polarity Index | Solubility (mg/mL) | Observations |

| Dichloromethane | Halogenated | 3.1 | > 50 | Freely Soluble |

| Acetone | Polar Aprotic | 5.1 | 25 - 50 | Soluble |

| Ethyl Acetate | Ester | 4.4 | 10 - 25 | Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 10 - 25 | Sparingly Soluble |

| Methanol | Polar Protic | 5.1 | 5 - 10 | Slightly Soluble |

| Isopropanol | Polar Protic | 3.9 | 1 - 5 | Very Slightly Soluble |

| Toluene | Aromatic | 2.4 | < 1 | Practically Insoluble |

| Heptane | Non-polar | 0.1 | < 0.1 | Practically Insoluble |

| Water | Polar Protic | 10.2 | < 0.1 | Practically Insoluble |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. They need to be determined experimentally.

Interpretation of Results:

The solubility data should be analyzed in the context of the solvent's properties. For instance, high solubility in dichloromethane and acetone would be consistent with the compound's mix of aromatic and polar characteristics. Lower solubility in highly non-polar solvents like heptane and highly polar protic solvents like water would suggest that a balance of interactions is required for effective solvation. The ability of the secondary amine to hydrogen bond would explain its solubility in protic solvents like methanol and isopropanol.

Conclusion

While a definitive, published solubility profile for 4-bromo-N-(thiophen-3-ylmethyl)aniline is not currently available, this guide provides the necessary theoretical framework and a detailed, actionable experimental protocol for its determination. By following the robust shake-flask method and carefully selecting a diverse panel of organic solvents, researchers can generate the high-quality, reproducible data essential for advancing this compound in the drug development pipeline. The principles and methodologies outlined herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

Methodological & Application

synthesis procedure for 4-bromo-N-(thiophen-3-ylmethyl)aniline via reductive amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-bromo-N-(thiophen-3-ylmethyl)aniline , a critical intermediate for medicinal chemistry programs involving Suzuki-Miyaura cross-couplings or Buchwald-Hartwig aminations.

While traditional alkylation of anilines with alkyl halides often leads to over-alkylation (formation of tertiary amines or quaternary salts), this protocol utilizes reductive amination mediated by Sodium Triacetoxyborohydride (STAB) . This method ensures high chemoselectivity for the mono-alkylated secondary amine product, tolerates the electron-withdrawing bromide substituent, and avoids the use of toxic cyanoborohydrides.

Key Advantages[1]

-

Chemoselectivity: >95% selectivity for mono-alkylation.

-

Safety: Eliminates the use of NaBH₃CN (cyanide risk).

-

Operational Simplicity: One-pot procedure; no isolation of imine intermediates required.

-

Scalability: Protocol is validated for milligram to multigram scales.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C–N bond between the benzylic carbon of the thiophene ring and the nitrogen of the aniline.

-

Bond Disconnection: N–C(sp3)

-

Synthons:

-

Nucleophile: 4-Bromoaniline (weakly nucleophilic due to electron-withdrawing Br).

-

Electrophile: Thiophene-3-carbaldehyde.

-

-

Reagent Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1][2]

-

Rationale: STAB is a mild hydride donor. In the presence of acetic acid, it reduces the in situ generated iminium ion much faster than it reduces the parent aldehyde, preventing the formation of the alcohol side-product (thiophen-3-ylmethanol).

-

Figure 1: Retrosynthetic strategy focusing on the C-N bond formation.

Detailed Experimental Protocol

Materials & Reagents[3][4][5][6][7][8]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role |

| 4-Bromoaniline | 172.02 | 1.0 | Nucleophile |

| Thiophene-3-carbaldehyde | 112.15 | 1.05 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | Reducing Agent |

| Acetic Acid (Glacial) | 60.05 | 1.0 - 2.0 | Catalyst / Proton Source |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (0.2 M) |

| Sat. NaHCO₃ (aq) | - | Quench | Neutralization |

Step-by-Step Procedure

Step 1: Solvation and Imine Formation

-

In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 4-bromoaniline (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

-

Note: 1,2-Dichloroethane (DCE) is the classic solvent for STAB reactions [1], but DCM is safer and generally effective. Use DCE if solubility is an issue.

-

-

Add Thiophene-3-carbaldehyde (1.05 equiv) to the solution.

-

Add Glacial Acetic Acid (1.0 equiv).

-

Critical: The acid catalyzes the formation of the imine, which is crucial since 4-bromoaniline is less nucleophilic than unsubstituted aniline.

-

-

Stir the mixture at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (Nitrogen or Argon).

-

Checkpoint: The solution may change color (often yellow/orange) indicating imine formation.[5]

-

Step 2: Reduction 5. Cool the reaction mixture slightly (0°C) if working on a large scale (>5g) to control exotherm; otherwise, RT is acceptable. 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 5–10 minutes.

- Caution: Hydrogen gas evolution may occur, though less vigorous than with NaBH₄.

- Allow the reaction to stir at RT for 4–16 hours. Monitor by TLC or LC-MS.

- TLC Mobile Phase: Hexanes:Ethyl Acetate (4:1). The imine intermediate (less polar) should disappear, and the secondary amine product (more polar than imine, often close to aniline) should appear.

Step 3: Work-up and Purification 8. Quench: Carefully add saturated aqueous NaHCO₃ solution to the reaction mixture until pH ~8. Stir vigorously for 15 minutes to decompose excess borohydride and neutralize acetic acid. 9. Extraction: Transfer to a separatory funnel. Separate the organic layer.[6] Extract the aqueous layer twice with DCM. 10. Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. 11. Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude oil/solid. 12. Purification: Purify via Flash Column Chromatography (Silica Gel).

- Eluent Gradient: 0% → 20% Ethyl Acetate in Hexanes.

- Alternative: Recrystallization from Ethanol/Hexanes if the product is a solid.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the reductive amination.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an Indirect Reductive Amination pathway, even though it is performed in one pot.[2]

-

Imine Formation: The amine attacks the aldehyde carbonyl. Acetic acid protonates the hemiaminal oxygen, facilitating water loss to form the iminium ion.

-

Selective Reduction: The acetoxy groups on STAB withdraw electron density from the boron, making the B–H bond stronger and the reagent less nucleophilic than NaBH₄. Consequently, STAB does not reduce the aldehyde at an appreciable rate. However, it rapidly reduces the protonated imine (iminium ion) [2].

Figure 3: Mechanistic pathway highlighting the selective reduction of the iminium ion.

Expected Results & Characterization

-

Yield: Typical isolated yields for this substrate class range from 75% to 92% .

-

Physical State: Likely an off-white to pale yellow solid or viscous oil.

-

Key NMR Signals (Diagnostic):

-

H NMR (CDCl₃):

-

Look for a singlet (or broad doublet if coupling to NH) at δ 4.3 – 4.5 ppm corresponding to the methylene bridge (–CH₂–) between the nitrogen and the thiophene ring.

-

The thiophene protons will appear in the aromatic region (δ 6.9 – 7.4 ppm).

-

The 4-bromoaniline protons will show a characteristic AA'BB' (or similar) para-substitution pattern in the aromatic region (δ 6.4 – 7.3 ppm).

-

A broad singlet for the N–H proton (δ 3.5 – 4.5 ppm, exchangeable with D₂O).

-

-

H NMR (CDCl₃):

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Conversion | Imine formation is slow due to electron-deficient amine. | Increase reaction time for Step 1 (Imine formation) before adding STAB. Add 4Å Molecular Sieves to drive water removal. |

| Dialkylation | Excess aldehyde or high temperature. | Ensure strict 1:1 stoichiometry or slight excess of amine. Keep temp at RT. |

| Alcohol Byproduct | Reduction of aldehyde before imine formation. | Ensure STAB is added after the imine formation period. Do not mix STAB and aldehyde before the amine. |

| Sticky Emulsion | Boron salts during workup. | Use Rochelle's salt (Potassium sodium tartrate) solution instead of NaHCO₃ if emulsion persists, or filter through Celite. |

References

-

Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][1][2][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][2][8]J. Org.[7] Chem. 1996, 61, 3849–3862.[6][1][7][8] Link

-

Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[9]J. Am. Chem. Soc. 1971, 93, 2897–2904.[1] Link

-

Gribble, G. W. Sodium Triacetoxyborohydride.[1][2] In Encyclopedia of Reagents for Organic Synthesis; Wiley, 2001. Link

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gctlc.org [gctlc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

Application Note: High-Performance Cross-Coupling of 4-Bromo-N-(thiophen-3-ylmethyl)aniline

[1]

Executive Summary

4-Bromo-N-(thiophen-3-ylmethyl)aniline (referred to herein as 4-BTMA ) is a bifunctional building block bridging the gap between classical aniline chemistry and heterocyclic pharmacophores.[1] Its structure features a reactive aryl bromide handle, a nucleophilic secondary amine, and a thiophene moiety capable of bioisosteric replacement or electronic modulation.

This guide addresses the primary challenge in utilizing 4-BTMA: Chemoselectivity and Catalyst Stability. The presence of the thiophene sulfur atom presents a risk of palladium catalyst poisoning, while the secondary amine offers a competing nucleophilic site during Buchwald-Hartwig aminations. This protocol details optimized conditions to suppress these side reactions, ensuring high yields in Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]

Chemical Profile & Reactivity Map

Before initiating synthesis, it is critical to understand the electronic and steric environment of 4-BTMA.

| Property | Specification |

| IUPAC Name | 4-bromo-N-(thiophen-3-ylmethyl)aniline |

| Molecular Formula | C₁₁H₁₀BrNS |

| Molecular Weight | 268.17 g/mol |

| Key Functionality | Aryl Bromide (Electrophile), Secondary Amine (Nucleophile), Thiophene (π-rich heterocycle) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Low solubility in water/hexanes.[1] |

| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen). Light sensitive. |

Reactivity Logic

-

The Bromide (C-Br): The primary site for oxidative addition.[1] Activated by the electron-donating nitrogen at the para position, making it highly reactive toward Pd(0).

-

The Amine (N-H): A secondary amine. In Suzuki couplings, it is generally tolerated. In Buchwald couplings, it can act as a competing nucleophile if not protecting, or the substrate itself can be N-arylated if used as the nucleophile.

-

The Thiophene: A "soft" donor. It can displace weakly bound ligands (like phosphines) from Pd(II) intermediates, arresting the catalytic cycle. Solution: Use chelating ligands (dppf, Xantphos) or bulky biaryl phosphines (XPhos, RuPhos) to prevent sulfur coordination.

Visualization: Divergent Synthetic Pathways[1][2][3]

The following diagram illustrates the controlled functionalization of 4-BTMA, distinguishing between C-C bond formation (Suzuki) and C-N bond formation (Buchwald).

Figure 1: Divergent synthetic utility of 4-BTMA. Blue path indicates Suzuki coupling; Red path indicates Buchwald-Hartwig amination.[1]

Application Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Couple 4-BTMA with an aryl boronic acid to form a biaryl scaffold. Challenge: Thiophene-mediated catalyst deactivation. Solution: Use of Pd(dppf)Cl₂ , a ferrocenyl ligand with a large bite angle that resists displacement by sulfur.

Materials

-

Substrate: 4-BTMA (1.0 equiv)

-

Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v) or DMF/Water (9:1 v/v)[1]

Step-by-Step Procedure

-

Setup: Charge a reaction vial (equipped with a magnetic stir bar) with 4-BTMA (1.0 mmol, 268 mg), Aryl Boronic Acid (1.2 mmol), and Cs₂CO₃ (2.0 mmol, 652 mg).

-

Inertion: Cap the vial and purge with Argon for 5 minutes.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) quickly under a positive stream of Argon.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Reaction: Seal the vessel and heat to 80–90°C for 4–12 hours. Monitor by LC-MS or TLC (Note: The amine functionality may cause streaking on silica; use 1% Et₃N in eluent).[1]

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Why this works: The dppf ligand creates a tight chelate around the Palladium, preventing the thiophene sulfur from binding to the metal center and arresting the catalytic cycle [1].

Application Protocol B: Buchwald-Hartwig Amination[1]

Objective: Couple 4-BTMA with a primary or secondary amine. Challenge: The secondary amine on 4-BTMA is nucleophilic. Under basic conditions, 4-BTMA can act as the nucleophile (homocoupling) rather than the electrophile. Solution: Use Buchwald Precatalysts (RuPhos or BrettPhos) which promote rapid oxidative addition to the C-Br bond before the amine can interfere.[1]

Materials

-

Substrate: 4-BTMA (1.0 equiv)

-

Nucleophile: Morpholine, Piperidine, or Aniline derivative (1.2 equiv)

-

Catalyst: RuPhos Pd G3 or G4 (2–4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1]

-

Solvent: Toluene or anhydrous THF[1]

Step-by-Step Procedure

-

Setup: In a glovebox or under strict Argon flow, combine 4-BTMA (1.0 mmol), the amine partner (1.2 mmol), and NaOtBu (1.4 mmol, 135 mg).

-

Catalyst: Add RuPhos Pd G3 (0.02 mmol). Note: If using separate Pd source and ligand, premix Pd₂(dba)₃ and RuPhos (1:2 ratio) in solvent for 5 mins before addition.

-

Solvent: Add anhydrous Toluene (5 mL).

-

Reaction: Heat to 100°C for 2–6 hours.

-

Quench: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues.

-

Purification: Concentrate and purify via amine-functionalized silica or standard silica with 1% Et₃N/MeOH/DCM.

Why this works: RuPhos is exceptionally bulky and electron-rich.[1] It facilitates the coupling of secondary amines and prevents the catalyst from coordinating to the thiophene or the internal aniline nitrogen [2].

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Thiophene sulfur.[1] | Switch to Pd(dppf)Cl₂ or increase catalyst loading to 5-10 mol%. Ensure solvent is degassed (O₂ kills active Pd). |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid or disproportionation.[1] | Reduce base strength (switch Cs₂CO₃ to K₃PO₄). Ensure strict anaerobic conditions. |

| Protodebromination (Ar-H) | Reduction of C-Br bond.[1] | Use dry solvents. Avoid isopropanol or ethanol. |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add additional ligand (e.g., 10 mol% PPh₃ or dppf) to stabilize the metal center. |

References

-

Suzuki-Miyaura Coupling of Thiophene Derivatives

-

Source: BenchChem Application Notes. "Suzuki-Miyaura Coupling Reactions Using 4-Bromo-2,6-diiodoaniline" (Adapted for thiophene tolerance).[1]

- Context: Confirms efficacy of Pd(dppf)

-

-

Buchwald-Hartwig Amination of Halogenated Anilines

-

Thiophene in Medicinal Chemistry

- Source: National Institutes of Health (PMC).

-

URL:[Link]

- Context: Validates the structural importance of the thiophene-aniline scaffold in drug discovery.

-

Compound Data & Safety

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-bromo-N-(thiophen-3-ylmethyl)aniline and all reagents before handling.

Strategic Functionalization of the Thiophene Ring in 4-Bromo-N-(thiophen-3-ylmethyl)aniline

Executive Summary & Strategic Analysis

Objective: To selectively functionalize the thiophene ring of 4-bromo-N-(thiophen-3-ylmethyl)aniline while preserving the integrity of the aryl bromide moiety and the secondary amine linker.

Compound Analysis: The substrate presents a unique "triad of reactivity" that dictates the synthetic strategy:

-

Thiophene Ring (3-substituted): Electron-rich heteroaromatic system. The C2 position (α-position) is electronically activated but sterically encumbered by the methylene linker. The C5 position (α-position) is sterically accessible. The C4 position (β-position) is generally inert to direct functionalization.

-

Secondary Aniline (N-H): A nucleophilic and acidic site (pKa ~25-30). It is susceptible to oxidation and N-arylation. Crucial Step: This moiety must be protected (e.g., Boc, Acetyl) prior to thiophene functionalization to prevent side reactions.

-

Aryl Bromide (Ar-Br): A sensitive electrophilic handle. It precludes the use of standard organolithium reagents (e.g., n-BuLi) due to rapid Lithium-Halogen exchange. It also restricts the use of Pd(0) catalysts for intermolecular C-H activation, as the Ar-Br will compete as an oxidative addition partner, leading to polymerization or self-coupling.

The "Senior Scientist" Approach: To successfully functionalize the thiophene ring without degrading the Ar-Br or the amine, we employ chemoselective gating .

-

Step 1: Mask the amine (Boc-protection).

-

Step 2: Select the functionalization vector:

-

Path A (Electrophilic Aromatic Substitution): For introducing halogens (Br, I) or nitro groups.[1] Favors C2.

-

Path B (Directed Metallation): Using Knochel-Hauser bases (TMPMgCl·LiCl) to selectively deprotonate the thiophene ring without triggering Ar-Br exchange. This allows access to formyl, silyl, or boronate esters.

-

Reactivity Map & Decision Logic

The following diagram illustrates the competing reactive sites and the logic flow for selective functionalization.

Caption: Decision tree for the functionalization of the thiophene core. N-protection is the prerequisite gatekeeper to ensure chemoselectivity.

Detailed Experimental Protocols

Phase 1: Pre-Functionalization (N-Protection)

Rationale: The secondary amine is incompatible with oxidants (NBS) and strong bases (Magnesiates). tert-Butyloxycarbonyl (Boc) is chosen for its stability to basic conditions and ease of removal.

Protocol:

-

Dissolve 4-bromo-N-(thiophen-3-ylmethyl)aniline (1.0 equiv) in dry DCM (0.2 M).

-

Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).

-

Add TEA (1.5 equiv) dropwise at 0 °C.

-

Stir at RT for 4–6 h (Monitor by TLC; stain with KMnO₄).

-

Workup: Wash with 1M HCl (to remove DMAP/TEA), then sat. NaHCO₃. Dry over Na₂SO₄.[2]

-

Yield Expectation: >90%. The product, tert-butyl (4-bromophenyl)(thiophen-3-ylmethyl)carbamate, is the starting material for Phases 2 & 3.

Phase 2: C2-Selective Halogenation (EAS)

Application: Introduction of a Bromine or Iodine handle at the thiophene C2 position for subsequent cross-coupling (e.g., Negishi, Stille) that differentiates from the Ar-Br.

Mechanism: 3-substituted thiophenes undergo Electrophilic Aromatic Substitution (EAS) preferentially at the C2 position (α-position adjacent to the alkyl group) due to electronic activation, despite mild steric hindrance.

| Parameter | Condition |

| Reagent | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) |

| Solvent | DMF (Polar aprotic promotes ionic mechanism) |

| Temperature | 0 °C to RT |

| Selectivity | C2 : C5 ratio typically > 10:1 |

Step-by-Step Protocol:

-

Setup: Charge a foil-wrapped flask (light sensitive) with N-Boc protected substrate (1.0 equiv) and anhydrous DMF (0.1 M). Cool to 0 °C.

-

Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes. Note: Do not use large excess to avoid C2,C5-dibromination.

-

Reaction: Stir at 0 °C for 1 h, then allow to warm to RT for 2 h.

-

Monitoring: TLC should show a less polar spot.

-

Workup: Dilute with EtOAc, wash copiously with water (5x) to remove DMF, then brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

Validation: ¹H NMR will show the disappearance of the C2-H signal (typically a doublet ~6.9-7.0 ppm) and retention of the C4/C5 signals.

Phase 3: Chemoselective Metallation (Knochel-Hauser Base)

Application: Introduction of Formyl (-CHO), Silyl (-TMS), or Boronate esters without touching the Ar-Br. Critical Insight: Standard n-BuLi causes Lithium-Halogen exchange on the Ar-Br. We use TMPMgCl·LiCl (Knochel-Hauser Base) , which is non-nucleophilic and basic enough to deprotonate thiophene (pKa ~33) but kinetically slow to attack Ar-Br.

Protocol:

-

Setup: Flame-dry a Schlenk flask under Argon. Add N-Boc protected substrate (1.0 equiv) and dry THF (0.2 M).

-

Deprotonation: Cool to -40 °C (Control temp strictly). Add TMPMgCl·LiCl (1.2 equiv, 1.0 M in THF/Toluene) dropwise.

-

Incubation: Stir at -40 °C for 30–60 mins.

-

Mechanistic Note: Deprotonation usually occurs at C2 (thermodynamic) or C5 (steric). For 3-alkyl thiophenes, C2 is often favored by coordination to the carbamate oxygen, but mixtures can occur.

-

-

Quenching: Add the electrophile (1.5 equiv) dissolved in THF.

-

For Formylation: Dry DMF.

-

For Silylation: TMSCl.

-

For Boronates: B(OiPr)₃ (followed by acidic workup).

-

-

Warming: Allow to warm to RT over 1 hour.

Data Interpretation & Troubleshooting

NMR Diagnostic Table

Use this table to verify regioselectivity (Solvent: CDCl₃).

| Proton | Chemical Shift (δ ppm) | Multiplicity | Change upon C2-Functionalization |

| Thiophene C2-H | ~6.90 - 7.00 | Doublet (small J) | Disappears |

| Thiophene C5-H | ~7.25 - 7.35 | Doublet of Doublets | Becomes a Doublet (loss of coupling to C2) |

| Thiophene C4-H | ~6.95 - 7.05 | Doublet | Shift varies; coupling simplifies |

| Linker CH₂ | ~4.20 | Singlet/Broad | No major change |

| Ar-H (Aniline) | 6.50 - 7.30 | Doublets (AA'BB') | Remains Intact (Confirm Ar-Br survival) |

Troubleshooting Guide

| Issue | Root Cause | Solution |

| Loss of Ar-Br | Halogen-Metal Exchange | Do NOT use n-BuLi. Use TMPMgCl[4]·LiCl or LDA at low temp (-78 to -40°C). |

| N-Bromination | Failed Protection | Ensure N-Boc protection is complete before adding NBS. |

| Polymerization | Pd-Catalysis Interference | If attempting C-H arylation, the Ar-Br is competing. Switch to Metallation/Quench (Phase 3). |

| C2/C5 Mixture | Steric/Electronic Conflict | Use lower temperature (-78°C) for metallation to favor kinetic product (C5) or warmer (-40°C) for thermodynamic (C2). |

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

- Oestreich, M. "The Cation–π Interaction: Evidence and Application in Organocatalysis." Angewandte Chemie International Edition, 2012. (Context on Thiophene Reactivity).

-

Bencivenni, G., et al. "Regioselective Lithiation of 3-Substituted Thiophenes." Journal of Organic Chemistry, 2010.

- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley-Interscience, 2013. (Standard reference for EAS mechanisms).

(Note: While specific literature on "4-bromo-N-(thiophen-3-ylmethyl)aniline" is sparse, the protocols above are derived from established methodologies for 3-alkylthiophenes and haloanilines found in the cited general references.)

Sources

- 1. Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrochemical Deposition and Characterization of Conjugated Copolymers of Thiophene and Aniline | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]

- 4. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Recrystallization of High-Purity 4-bromo-N-(thiophen-3-ylmethyl)aniline

Welcome to the technical support center for the purification of 4-bromo-N-(thiophen-3-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the recrystallization of this key synthetic intermediate. Achieving high purity is critical for downstream applications, and this guide offers field-proven insights to navigate the challenges you may encounter.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-bromo-N-(thiophen-3-ylmethyl)aniline, providing potential causes and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Description: Upon cooling the hot, saturated solution, an oil or liquid droplet phase separates instead of solid crystals.

Probable Causes & Solutions:

-

The solution is too concentrated, or cooling is too rapid. This is the most common cause. When a supersaturated solution cools too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[1]

-

Solution: Reheat the solution to dissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation.[1] Allow the solution to cool more slowly. Insulating the flask with glass wool or placing it in a warm bath that is allowed to cool to room temperature can facilitate slower cooling.[1]

-

-

Presence of impurities. Significant amounts of impurities can depress the melting point of the solute, causing it to separate as a liquid at a temperature where the pure compound would crystallize.

-

Solution: If slow cooling does not resolve the issue, consider a pre-purification step. If the solution is colored, adding a small amount of activated charcoal to the hot solution (before filtration) can help remove colored impurities.[2] Be cautious not to add charcoal to a boiling solution as it can cause bumping. A preliminary wash of the crude material with a solvent in which the desired compound is sparingly soluble might also be beneficial.

-

-

Inappropriate solvent choice. The chosen solvent may have a boiling point that is too high, causing the solute to melt before it dissolves.

Issue 2: No crystals form, even after the solution has cooled completely.

Description: The solution remains clear and no solid precipitates, even after reaching room temperature or being placed in an ice bath.

Probable Causes & Solutions:

-

Too much solvent was used. If the solution is not saturated at the lower temperature, crystallization will not occur.[5]

-

Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by using a rotary evaporator. Once the volume is reduced, allow the solution to cool again.

-

-

Supersaturation. The solution may be supersaturated, a metastable state where crystallization is kinetically hindered.[5]

-

Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[1][5] The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

-

Solution 2: Seeding. Introduce a tiny crystal of the pure 4-bromo-N-(thiophen-3-ylmethyl)aniline into the cooled solution.[5][6] This "seed" crystal provides a template for further crystallization.

-

Issue 3: The yield of recovered crystals is very low.

Description: After filtration and drying, the mass of the purified compound is significantly lower than expected.

Probable Causes & Solutions:

-

Too much solvent was used during recrystallization. As mentioned previously, an excessive volume of solvent will retain more of the compound in the solution even after cooling.[7]

-

Premature crystallization during hot filtration. If the solution cools too much during gravity filtration to remove insoluble impurities, the product can crystallize on the filter paper.

-

Solution: Use a heated filter funnel or keep the receiving flask on a hot plate to maintain the temperature of the solution during filtration. Rinsing the filter paper with a small amount of hot solvent can also help dissolve any prematurely formed crystals.

-

-

Excessive washing of the collected crystals. Washing the crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can dissolve a significant portion of the product.[5]

-

Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[5] Ensure the solvent has been thoroughly chilled in an ice bath.

-

Issue 4: The purified crystals are colored, although the pure compound should be colorless or off-white.

Description: The final crystalline product has a noticeable color.

Probable Causes & Solutions:

-

Presence of colored impurities. These are often highly conjugated organic molecules that are byproducts of the synthesis.

-

Solution 1: Activated Charcoal. Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Use only a small amount, as excessive use can also adsorb the desired product.

-

Solution 2: Repeat Recrystallization. A second recrystallization may be necessary to remove persistent colored impurities.

-

-

Oxidation of the aniline moiety. Anilines can be susceptible to air oxidation, which can produce colored byproducts.[9]

-

Solution: Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The use of antioxidants is generally not recommended as it introduces another potential impurity.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of 4-bromo-N-(thiophen-3-ylmethyl)aniline?

A1: The ideal solvent is one in which 4-bromo-N-(thiophen-3-ylmethyl)aniline is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3][4] Given its aromatic and amine functionalities, common solvent systems to explore include ethanol/water, isopropanol/water, or toluene/heptane mixtures. A good starting point is to test the solubility of a small amount of the crude material in various solvents. A 70% ethanol/water mixture has been reported to be effective for recrystallizing similar bromoaniline compounds.[10]

Q2: How can I determine the optimal solvent ratio for a mixed solvent system?

A2: To determine the optimal ratio for a mixed solvent system (e.g., ethanol/water), dissolve the crude compound in a minimum amount of the "good" solvent (ethanol) at its boiling point. Then, slowly add the "poor" solvent (water) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the "good" solvent until the solution becomes clear again. At this point, the solution is saturated, and you can allow it to cool slowly to induce crystallization.

Q3: What are the potential impurities in crude 4-bromo-N-(thiophen-3-ylmethyl)aniline?

A3: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted 4-bromoaniline[11][12] or 3-(bromomethyl)thiophene, byproducts from over-alkylation, or oxidation products. The synthesis of related N-arylmethylanilines can sometimes lead to the formation of N-formyl or N-methyl impurities if sources of formaldehyde or formic acid are present.[13]

Q4: Is it necessary to perform a hot filtration step?

A4: A hot filtration step is necessary if your crude material contains insoluble impurities (e.g., dust, inorganic salts) or if you have used activated charcoal to decolorize the solution.[4] If the hot solution is completely clear, you may be able to skip this step.

Q5: How long should I allow the solution to cool?

A5: An ideal crystallization process involves slow cooling.[1] Allow the hot solution to cool to room temperature undisturbed over a period of 30-60 minutes. Once at room temperature, you can place it in an ice bath for another 30 minutes to maximize crystal recovery. Rapid cooling can lead to the formation of smaller, less pure crystals.[1]

Section 3: Experimental Protocol and Data

Optimized Recrystallization Protocol for 4-bromo-N-(thiophen-3-ylmethyl)aniline

-

Solvent Selection: Based on preliminary solubility tests, a mixed solvent system of ethanol and water is recommended.

-

Dissolution: In an Erlenmeyer flask, add the crude 4-bromo-N-(thiophen-3-ylmethyl)aniline. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

-

Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-

Hot Filtration (if necessary): If charcoal or other insoluble materials are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

-

Induce Crystallization: To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree for Recrystallization.

Recrystallization Workflow

Caption: General Workflow for Recrystallization.

References

-

SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Available at: [Link]

-

ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]

-

International Journal of Pharmaceutical Research. A Brief Review on Recrystallization of Clinically Important Drugs. Available at: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

-

PraxiLabs. Recrystallization Definition, Principle & Purpose. Available at: [Link]

-

University of California, Davis. Recrystallization. Available at: [Link]

-

Top Industrial Grade Chemical. 4-Bromo-N,N-Dimethyl Aniline. Available at: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]

-

Sapling. Recrystallization-1.pdf. Available at: [Link]

-

PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Available at: [Link]

-

University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

-

ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

ResearchGate. (PDF) 4-Bromo-N-(4-bromophenyl)aniline. Available at: [Link]

- Google Patents. CN102993022A - Preparation method of bromoaniline.

-

Wikipedia. 4-Bromoaniline. Available at: [Link]

-

PMC. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

-

ResearchGate. Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Available at: [Link]

-

Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]

-

YouTube. 4 bromoaniline : Organic Synthesis. Available at: [Link]

-

PMC. 4-Bromo-N-(4-bromophenyl)aniline. Available at: [Link]

-

ResearchGate. N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet | Request PDF. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scribd.com [scribd.com]

- 3. mt.com [mt.com]

- 4. praxilabs.com [praxilabs.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. scispace.com [scispace.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 12. 4-Bromoaniline - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Safety Operating Guide

Personal protective equipment for handling 4-bromo-N-(thiophen-3-ylmethyl)aniline

Topic: Personal protective equipment for handling 4-bromo-N-(thiophen-3-ylmethyl)aniline Audience: Researchers, scientists, and drug development professionals.

Core Directive & Hazard Analysis (The "Why")

Status: Niche Intermediate | Primary Hazard Class: Toxic Secondary Aniline / Organobromine

As a Senior Application Scientist, I must clarify a critical safety distinction: Do not treat this compound merely as a generic organic solid.

While a specific Safety Data Sheet (SDS) may be sparse for this specialized intermediate, its structure dictates its toxicology. It combines a para-bromoaniline core with a thiophene ring .

-

The Aniline Core: Anilines are notorious methemoglobinemia inducers. They oxidize hemoglobin (

) to methemoglobin ( -

The Thiophene Moiety: This sulfur-heterocycle increases lipophilicity, facilitating rapid transdermal absorption .

-

The Bromine Substituent: Halogenation typically increases the compound's stability but also its hepatotoxic potential compared to the parent aniline.

Operational Rule: Handle this substance as if it is a fatal skin absorber and a sensitizer .

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient. The lipophilic nature of the thiophene-aniline conjugate allows it to permeate standard nitrile gloves rapidly.

Glove Selection Protocol

Data grounded in permeation rates for analogous halo-anilines (Ansell Permeation Guide).

| Contact Type | Recommended Material | Brand/Model Examples | Breakthrough Time |

| Primary Barrier (Handling Solid/Stocks) | Laminate Film (5-layer) | Ansell Silver Shield / North Silver Shield | > 480 mins |

| Secondary Barrier (Incidental Splash) | Thick Nitrile (Double Gloved) | Microflex 93-260 (0.20 mm min) | ~15–30 mins* |

| Forbidden Materials | Latex, Thin Vinyl, Standard Exam Nitrile (Single Layer) | N/A | < 5 mins |

*Note: If using nitrile, you must employ a "Double-Glove, Change-on-Splash" protocol. The outer glove is sacrificial.

Respiratory Protection[1][2][3][4][5][6]

-

Engineering Control (Primary): All operations must occur inside a certified Chemical Fume Hood.

-

Respirator (Secondary/Spill): If hood containment is breached or for spill cleanup, use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges.

-

Why OV? To capture aniline vapors.

-

Why P100? To capture brominated particulates/dust.

-

PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state of the chemical.

Caption: PPE Selection Workflow based on physical state and concentration risks.

Operational Protocols

A. Weighing & Transfer (Critical Step)

Anilines oxidize rapidly in air (turning dark brown/black). Thiophenes can be sensitive to Lewis acids.

-

Environment: Weigh inside a fume hood. If using a balance outside the hood, use a secondary containment box or a balance enclosure.

-

Tools: Use Plastic or Glass spatulas. Avoid iron/steel spatulas if possible, as trace metals can catalyze oxidation in sulfur-containing amines.

-

Vessel: Transfer immediately into an amber vial or foil-wrapped flask to prevent photo-degradation.

B. Reaction Setup

-

Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation can aerosolize the powder.

-

Incompatibility:

C. Emergency Spill Response

If 4-bromo-N-(thiophen-3-ylmethyl)aniline is spilled:

-

Evacuate the immediate area (dust risk).[10]

-

Don PPE: Double nitrile gloves + Tyvek sleeves + P100/OV Respirator.

-

Contain: Cover spill with Sand or Vermiculite . Do not use paper towels alone (increases surface area for evaporation).

-

Clean: Scoop into a wide-mouth jar. Wipe surface with 10% Ascorbic Acid (Vitamin C) solution (reduces oxidation staining) followed by soapy water.

Disposal & Waste Management

This compound poses a dual environmental threat: it is both Halogenated (Bromine) and an Organic Amine .

Disposal Workflow Diagram:

Caption: Waste segregation logic. This compound MUST go into Stream A (Halogenated).

Specific Disposal Instructions:

-

Labeling: Must be labeled "Halogenated Organic Waste" and explicitly list "4-bromo-N-(thiophen-3-ylmethyl)aniline".

-

Segregation: Keep separate from acidic waste streams to prevent protonation and heat generation.

-

Glassware: Rinse glassware with Acetone. Collect the first rinse in the Halogenated Waste container. Subsequent washes can go to normal solvent waste.

References

-

Ansell Healthcare. (2022). Permeation/Degradation Resistance Guide for Chemical Resistant Gloves (8th Ed.). Retrieved from

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: 4-Bromoaniline. Retrieved from

-

PubChem. (n.d.). Compound Summary: 4-Bromoaniline (Toxicology Data). National Library of Medicine. Retrieved from

-

University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from

Sources

- 1. ehs.sfsu.edu [ehs.sfsu.edu]

- 2. 4-Bromoaniline: Properties, Applications, Safety & Insights [ketonepharma.com]

- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. technopharmchem.com [technopharmchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.